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This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) to help researchers, scientists, and drug development professionals reduce
background and achieve optimal results in their Aurora-A luminescence assays.

Troubleshooting High Background Signals

High background luminescence can mask the true signal from your Aurora-A kinase activity,
leading to reduced assay sensitivity and inaccurate data. This guide provides a systematic
approach to identifying and mitigating common causes of high background.

Initial Checks & Quick Fixes
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Issue Recommended Action

"Dark adapt" your plate by incubating it in the
Plate Phosphorescence dark for at least 10 minutes before reading.[1][2]

Store plates in a dark environment.[1]

_ _ Minimize exposure of plates to ambient light
Ambient Light Exposure ) - ] )
during reagent addition and incubation.[1][2][3]

Visually inspect wells for bubbles after reagent
Bubbles in Wells addition. If present, carefully remove them with

a sterile pipette tip. Avoid vigorous pipetting.[4]

Ensure that the assay plate and reagents are at

a consistent temperature, typically room
Inconsistent Temperature temperature, before reading.[1][4] The plate

reader chamber should also be temperature-

controlled.[4]

Reagent & Buffer Optimization
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Reagent Contamination

Prepare fresh reagents for each experiment.[3]
Use aseptic techniques to prevent
contamination, especially with ATP.[1] If using
injectors, ensure they are thoroughly cleaned

between uses to avoid cross-contamination.[1]

Suboptimal Reagent Concentration

Titrate the Aurora-A enzyme to determine the
optimal concentration that gives a robust signal-
to-background ratio.[5] Optimize ATP and
substrate concentrations; high ATP can lead to
high background in ADP-detection assays.[6]
The final ATP concentration should ideally be at

or near the Km value for Aurora-A.[5]

Buffer Composition

Ensure the kinase buffer composition is optimal
for Aurora-A activity. A common buffer includes
40mM Tris pH 7.5, 20mM MgClz, and 0.1mg/ml
BSA.[7] The inclusion of a non-ionic detergent
like 0.01% Triton X-100 can sometimes help
reduce background by preventing compound

aggregation.[6]

Reagent Equilibration

Allow frozen reagents to fully equilibrate to room
temperature before use to ensure consistent

enzymatic activity.[1]

Plate & Instrumentation Settings
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Use opaque, white-walled microplates to
maximize the luminescent signal and minimize
) well-to-well crosstalk.[1][3][4][8] Black plates can
Inappropriate Plate Type ) o
be used to reduce signal if it is too strong, but

this will also decrease overall luminescence.[1]

[4]

Avoid placing very high signal wells (e.g.,

positive controls) next to very low signal wells
Well-to-Well Crosstalk (e.g., negative controls or blanks).[9] If crosstalk

is suspected, measure it by plating high-signal

wells adjacent to blank wells.[8]

Optimize the gain setting on your luminometer.
) ] ] The sensitivity must be high enough to detect
Luminometer Gain Settings ] R )
the signal but remain within the linear range of

the reader.[1]

For assays like Promega's ADP-Glo™, ensure

there is no excitation filter in the light path; an
Incorrect Plate Reader Settings opaque plug should be used.[1] An open

aperture on the emission filter wheel is generally

used for luminescence.[1]

Frequently Asked Questions (FAQSs)

Q1: What are the most common causes of high background in Aurora-A luminescence assays?

Al: The most frequent culprits include phosphorescence from the microplate, contamination of
reagents with ATP or previously amplified luminescent signals, well-to-well crosstalk, and
suboptimal concentrations of ATP or the kinase itself.[1][9]

Q2: How can | differentiate between background from my reagents and background from the
microplate?

A2: To check for plate phosphorescence, measure an empty, new plate in the luminometer. If
the signal is high and decreases over time with repeated readings, the plate is the likely
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source.[2] To test for reagent-based background, set up "no enzyme" and "no substrate" control
wells. The "no enzyme" control, containing all components except the kinase, is crucial for
identifying interference from your test compounds with the detection system.[6]

Q3: Can the type of microplate | use really make a difference?

A3: Absolutely. Opaque, white-walled plates are highly recommended for luminescence assays
as they reflect light and maximize the signal output.[1][4] Using clear or black plates can
significantly reduce the luminescent signal and may increase crosstalk from the bottom of the
plate.[1][4]

Q4: My negative control (no kinase activity) has a high signal. What should | do?

A4: A high signal in the negative control points towards a problem with the background signal.
This could be due to contamination of your reagents (especially the detection reagents) or
interference from a test compound. Prepare fresh reagents and include a "no enzyme" control
to test for compound interference.[6]

Q5: How does ATP concentration affect the background signal?

A5: In luminescence assays that measure ADP production (like ADP-Glo™), the signal is
inversely proportional to the amount of ATP remaining. If the initial ATP concentration is too
high, the amount of ADP produced by the kinase reaction may be a very small percentage of
the total nucleotide pool, making it difficult to detect above the background.[6] Conversely,
contaminating ADP in the ATP stock can lead to a high background signal.[10][11] It is
recommended to use an ATP concentration at or near the Km for the kinase.[5]

Experimental Protocols

Protocol: Aurora-A Kinase Activity Assay
(Luminescence-Based using ADP-Glo™)

This protocol is adapted from methodologies for the ADP-Glo™ Kinase Assay and is suitable
for measuring the direct inhibition of purified Aurora-A kinase.[5][12]

Materials:
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» Purified recombinant Aurora-A kinase
e Kinase substrate (e.g., Kemptide)[5]
e ATP (ultra-pure)

o Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)[5]
[7]

e Test compounds (inhibitors) dissolved in DMSO
» ADP-Glo™ Reagent and Kinase Detection Reagent
o White, opaque 384-well plates suitable for luminescence[4][5]
e Luminometer plate reader
Procedure:
» Reagent Preparation:
o Prepare 1x Kinase Assay Buffer.

o Prepare a solution of substrate and ATP in Kinase Assay Buffer. The final ATP
concentration should be at or near the Km value for Aurora-A.[5]

o Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. Ensure the final DMSO
concentration does not exceed 1%.[12]

o Dilute the Aurora-A kinase enzyme to the desired working concentration in Kinase Assay
Buffer. The optimal enzyme concentration should be determined empirically by titration.[5]

o Assay Plate Setup (per well):

o Add 2.5 puL of the test inhibitor dilution (or buffer with DMSO for "Positive Control" and
"Blank" wells).

o Add 5 pL of the substrate/ATP mix.
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o To initiate the reaction, add 2.5 uL of the diluted kinase to the "Test Inhibitor" and "Positive
Control" wells.

o Add 2.5 uL of Kinase Assay Buffer without enzyme to the "Blank” wells.[5]

e Kinase Reaction:
o Incubate the plate at 30°C for 45-60 minutes.[5][12]
» Signal Detection:

o Add 10 uL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.[5]

o Incubate at room temperature for 40 minutes.[7][13]

o Add 20 uL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and produce a luminescent signal.[5]

o Incubate at room temperature for 30-60 minutes.[7][14]

[e]

Read the luminescence on a plate reader.

Diagrams
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Caption: Simplified Aurora-A signaling pathway during mitosis.
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High Background Detected

Are you using opaque white plates?
Have you dark-adapted them?

es

Are reagents fresh?
Is ATP concentration optimal?

Review 'No Enzyme' and 'Blank’ controls.
Is the signal still high?

Are high-signal wells isolated?

Adjust gain settings.
Check filters.

Background Reduced

Click to download full resolution via product page

Caption: Troubleshooting workflow for high background in luminescence assays.
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Caption: Workflow of the ADP-Glo™ kinase assay for Aurora-A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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